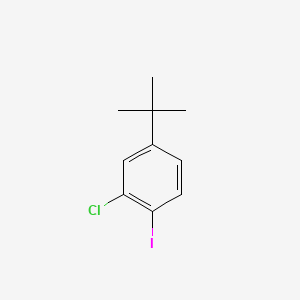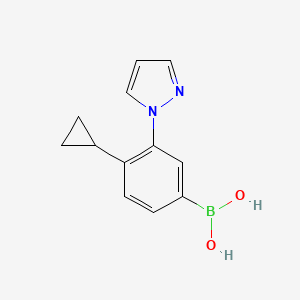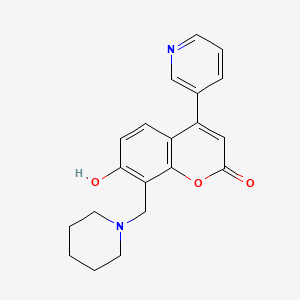![molecular formula C20H27IO2Si B14085464 Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is a chemical compound with the molecular formula C18H23IOSi. It is a silane derivative that contains an iodine atom, making it useful in various organic synthesis applications. This compound is known for its reactivity and versatility in chemical reactions, particularly in the field of organosilicon chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane typically involves the reaction of tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding ethoxy derivative[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include tert-butyl[2-(2-azidoethoxy)ethoxy]diphenylsilane, tert-butyl[2-(2-thioethoxy)ethoxy]diphenylsilane, and tert-butyl[2-(2-alkoxyethoxy)ethoxy]diphenylsilane.
Oxidation Reactions: Products include tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane and tert-butyl[2-(2-siloxyethoxy)ethoxy]diphenylsilane.
Reduction Reactions: Products include tert-butyl[2-(2-ethoxy)ethoxy]diphenylsilane.
Applications De Recherche Scientifique
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodine atoms into molecules, which can be further functionalized.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane involves its reactivity towards nucleophiles and electrophilesThe silicon atom can form stable bonds with oxygen, nitrogen, and carbon, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane
- Tert-butyl[2-(2-iodoethoxy)ethoxy]trimethylsilane
- Tert-butyl[2-(2-iodoethoxy)ethoxy]triethylsilane
Uniqueness
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is unique due to the presence of diphenyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased stability and reactivity compared to its dimethyl and trimethyl counterparts. The diphenyl groups also enhance the compound’s solubility in organic solvents, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C20H27IO2Si |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
tert-butyl-[2-(2-iodoethoxy)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C20H27IO2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13H,14-17H2,1-3H3 |
Clé InChI |
XMQWVDCUQLCWGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)
![Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B14085385.png)

![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)


![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)

![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
